3-[Methyl(pyridin-4-YL)amino]phenol
Description
3-[Methyl(pyridin-4-YL)amino]phenol is a heterocyclic compound featuring a phenol backbone substituted at the 3-position with a methyl(pyridin-4-yl)amino group. This structure combines the aromatic hydroxyl group of phenol with the electron-rich pyridine ring, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
3-[methyl(pyridin-4-yl)amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14(10-5-7-13-8-6-10)11-3-2-4-12(15)9-11/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTWNINCGAIAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=NC=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(pyridin-4-YL)amino]phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 3-[Methyl(pyridin-4-YL)amino]phenol may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. Additionally, continuous flow reactors may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(pyridin-4-YL)amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Nitrated or halogenated phenolic compounds.
Scientific Research Applications
3-[Methyl(pyridin-4-YL)amino]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[Methyl(pyridin-4-YL)amino]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyridin-4-yl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
The following analysis compares 3-[Methyl(pyridin-4-YL)amino]phenol with structurally related compounds from the evidence, focusing on molecular features, biological activity, and functional implications.
Table 1: Structural and Functional Comparison of Key Compounds
Key Comparisons
Antimicrobial Activity
- Triazole Derivatives (): Compounds like 4a and 4f exhibit potent antimicrobial activity (MIC = 31.25 µg/mL against P. aeruginosa), attributed to the pyridin-4-yl group enhancing target binding . The methyl(pyridin-4-yl)amino group in the target compound may similarly improve interactions with bacterial enzymes or membranes.
- Their activity may depend on the quinoxaline moiety’s planar structure, which differs from the pyridinyl-amino group in the target compound .
Structural and Physicochemical Properties
- Pyridine vs. This difference may influence solubility and target selectivity .
Computational Docking Performance
- ZINC72171104 (): A triazolo-pyridine derivative with a docking score suggesting strong binding to SARS-CoV-2 protease. The pyridinyl group’s nitrogen atoms may facilitate hydrogen bonding, a feature shared with the target compound .
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